3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane
Description
3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane is a tricyclic compound featuring a unique framework with oxygen and nitrogen heteroatoms positioned at the 3rd and 8th positions, respectively. Its structure combines fused cyclopropane and bicyclic systems, creating a rigid geometry that influences its chemical reactivity and biological interactions.
Key structural attributes include:
- Tricyclic backbone: Enhances molecular rigidity and stability.
- Heteroatoms: Oxygen and nitrogen atoms likely contribute to polar interactions and hydrogen bonding.
- Ring strain: The fused cyclopropane ring may increase reactivity in substitution or addition reactions.
Properties
CAS No. |
925457-13-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-oxa-8-azatricyclo[4.2.1.02,4]nonane |
InChI |
InChI=1S/C7H11NO/c1-4-2-6-7(9-6)5(1)8-3-4/h4-8H,1-3H2 |
InChI Key |
MBIHVORJBQWENA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C(C1NC2)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structure Type | Key Features | Molecular Weight (g/mol) | Applications/Activities |
|---|---|---|---|---|
| 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane | Tricyclic | Oxygen (3-Oxa), nitrogen (8-Aza), fused cyclopropane ring | ~163.2 (estimated) | Potential in drug design, catalytic ligands |
| 3-Oxa-7-azabicyclo[3.3.1]nonane | Bicyclic | Oxygen (3-Oxa), nitrogen (7-Aza); lacks tricyclic framework | 127.18 | Neurology, oncology (e.g., enzyme inhibition) |
| 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane | Tricyclic | Fluorine substituents; tricyclic framework with C-F bonds | 182.20 | Fluorinated pharmaceuticals, materials |
| 3,7-Diazatricyclo[5.2.0.0²⁴]nonane | Tricyclic | Two nitrogen atoms (3,7-Diaza); strained bicyclo[5.2.0] system | ~150.2 (estimated) | Medicinal chemistry (e.g., kinase inhibitors) |
| 4-Azatricyclo[4.2.1.0³⁷]nonan-2-ol hydrochloride | Tricyclic | Nitrogen (4-Aza), hydroxyl group; hydrochloride salt | ~189.7 (estimated) | Neuropharmacology, polymer synthesis |
Structural Differences and Implications
Fluorine substituents in 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane increase lipophilicity and metabolic stability compared to polar heteroatoms .
This contrasts with 3,7-Diazatricyclo[5.2.0.0²⁴]nonane, where the bicyclo[5.2.0] system reduces strain but increases steric hindrance .
Biological Activity: 3-Oxa-7-azabicyclo[3.3.1]nonane exhibits neuropharmacological activity due to its bicyclic structure’s fit into enzyme active sites . The tricyclic framework of the target compound may offer improved binding affinity but requires empirical validation. 4-Azatricyclo[4.2.1.0³⁷]nonan-2-ol hydrochloride demonstrates altered pharmacokinetics from its hydroxyl group and salt form, highlighting the impact of functional groups on bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
